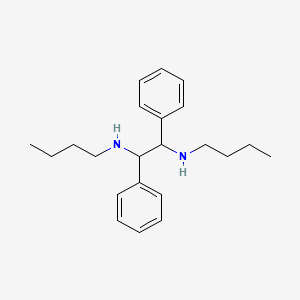
N,N'-dibutyl-1,2-diphenylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dibutyl-1,2-diphenylethane-1,2-diamine: is an organic compound with the molecular formula C22H30N2. This compound is characterized by the presence of two phenyl groups and two butyl groups attached to an ethane backbone with two amine groups. It is a derivative of 1,2-diphenylethane-1,2-diamine, which is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N’-dibutyl-1,2-diphenylethane-1,2-diamine involves the reductive amination of 1,2-diphenylethane-1,2-diamine with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Direct Alkylation: Another method involves the direct alkylation of 1,2-diphenylethane-1,2-diamine with butyl halides (e.g., butyl chloride or butyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of N,N’-dibutyl-1,2-diphenylethane-1,2-diamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.
化学反応の分析
Types of Reactions:
Oxidation: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine can undergo oxidation reactions, typically forming imine or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using agents like lithium aluminum hydride.
Substitution: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Imine or nitroso derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Various substituted amines or other functionalized derivatives.
科学的研究の応用
Chemistry: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis. It is also employed in the synthesis of chiral catalysts for asymmetric hydrogenation reactions.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.
Medicine: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine derivatives have been investigated for their potential therapeutic applications, including as anti-cancer agents and antimicrobial compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the formulation of certain types of lubricants and surfactants.
作用機序
The mechanism of action of N,N’-dibutyl-1,2-diphenylethane-1,2-diamine depends on its specific application. As a ligand, it coordinates with metal ions to form stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the specific derivative and application.
類似化合物との比較
1,2-Diphenylethane-1,2-diamine: The parent compound, which lacks the butyl groups, is widely used in asymmetric catalysis and coordination chemistry.
N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine: A similar compound with methyl groups instead of butyl groups, used in similar applications but with different steric and electronic properties.
N,N’-Diethyl-1,2-diphenylethane-1,2-diamine: Another derivative with ethyl groups, offering different solubility and reactivity profiles.
Uniqueness: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine is unique due to the presence of butyl groups, which can influence its solubility, steric hindrance, and electronic properties. These characteristics can make it more suitable for specific applications, such as in the formation of larger and more stable metal complexes or in the synthesis of more hydrophobic derivatives.
特性
CAS番号 |
4169-62-4 |
|---|---|
分子式 |
C22H32N2 |
分子量 |
324.5 g/mol |
IUPAC名 |
N,N'-dibutyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C22H32N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16,21-24H,3-6,17-18H2,1-2H3 |
InChIキー |
XVVUNBWSRDKSCV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


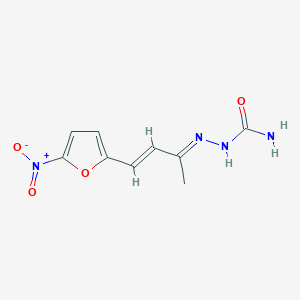
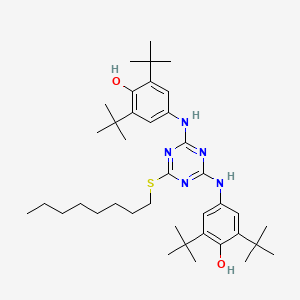
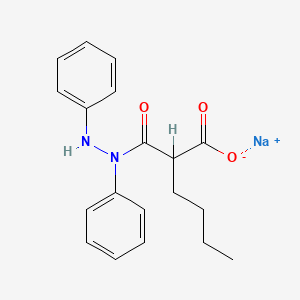
![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
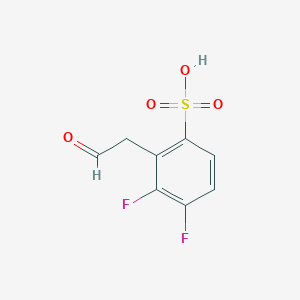
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
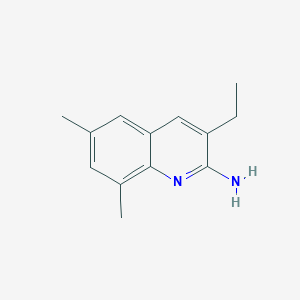
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
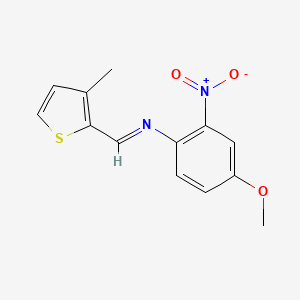
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
